molecular formula C15H10N2O B11874556 5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile CAS No. 89538-22-7

5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile

Cat. No.: B11874556
CAS No.: 89538-22-7
M. Wt: 234.25 g/mol
InChI Key: VXWXEFCPNRYGBD-UHFFFAOYSA-N
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Description

5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile is a heterocyclic compound that features a unique structure combining indene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a suitable aldehyde with a nitrile in the presence of a base can lead to the formation of the desired indeno-pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

89538-22-7

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

5-formyl-2-methylindeno[1,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C15H10N2O/c1-17-8-14-11-4-2-3-5-12(11)15(9-18)13(14)6-10(17)7-16/h2-6,8-9H,1H3

InChI Key

VXWXEFCPNRYGBD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C3=CC=CC=C3C(=C2C=C1C#N)C=O

Origin of Product

United States

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